molecular formula C12H14O4 B1280623 ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate CAS No. 243658-52-8

ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate

Cat. No.: B1280623
CAS No.: 243658-52-8
M. Wt: 222.24 g/mol
InChI Key: HEWAMPODKFTBJZ-NSHDSACASA-N
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Description

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Production

Ethyl (R)-2-hydroxy-4-phenylbutanoate [(R)-EHPB], an intermediate for synthesizing various anti-hypertension drugs, is produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor. Rhodotorula minuta and Candida holmii are effective in this process, achieving high enantiomeric excess and chemical purity (Oda, Inada, Kobayashi, & Ohta, 1998). Additionally, various microorganisms like Saccharomyces cerevisiae and Dekera sp. have been used for enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate to produce (S)-(+)-2-hydroxy-4-phenylbutanoate or (R)-(+)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess (Lacerda et al., 2006).

Biocatalysis

There has been significant progress in the biocatalytic synthesis of (R)-HPBE, an important intermediate for angiotensin-converting enzyme inhibitors like enalapril and lisinopril (Zhao, 2008). Studies have focused on optimizing the biocatalysis process, such as redesigning a short-chain dehydrogenase/reductase for asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate based on free energy decomposition and sequence conservatism analysis (Su et al., 2020).

Chiral Separation and Asymmetric Synthesis

The enantioselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate has been improved using catalytic antibodies, optimizing reduction conditions (Ou & Yang, 2012). Recombinant E. coli expressing specific genes has been used to produce (R)-HPBE with high enantioselectivity and catalyst yield, demonstrating the scalability of this biocatalytic process (Ni et al., 2013).

Properties

IUPAC Name

ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWAMPODKFTBJZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465096
Record name Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243658-52-8
Record name Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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